molecular formula C16H15NO3S B2707656 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide CAS No. 838899-52-8

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2707656
CAS No.: 838899-52-8
M. Wt: 301.36
InChI Key: UEZBRIBRNFYINH-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide is a synthetic organic compound characterized by the presence of a thiophene ring with a sulfone group and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfone Group: The thiophene ring is then oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group.

    Attachment of the Naphthalene Moiety: The naphthalene moiety is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride or acetyl chloride.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Sulfides, thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of advanced materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide can be compared with other similar compounds such as:

    N-(2,3-dihydrothiophen-3-yl)-N-(naphthalen-1-yl)acetamide: Lacks the sulfone group, leading to different chemical reactivity and biological activity.

    N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(phenyl)acetamide: Contains a phenyl group instead of a naphthalene moiety, affecting its overall properties and applications.

The uniqueness of this compound lies in its combination of the sulfone group and naphthalene moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12(18)17(14-9-10-21(19,20)11-14)16-8-4-6-13-5-2-3-7-15(13)16/h2-10,14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZBRIBRNFYINH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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